
4-Amino-3-bromo-2,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄BrF₂NO (MW: 236.01 g/mol). Its structure features an aldehyde group at position 1, amino (-NH₂) at position 4, bromine at position 3, and fluorine atoms at positions 2 and 5. This compound is of interest in pharmaceutical and agrochemical synthesis due to its multifunctional reactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Amino-3-bromo-2,5-difluorobenzaldehyde?
Methodological Answer: Two primary routes are documented:
- Condensation Reactions : Refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Diazotization and Reduction : Starting from an amino precursor, diazotization with sodium nitrite under acidic conditions (acetic acid/hypophosphorous acid), followed by reduction at 0–20°C to yield the aldehyde . Key Considerations: Solvent polarity and reaction time significantly impact yield. Ethanol is preferred for its ability to dissolve polar intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 19F NMR identify substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near 10 ppm, while fluorine atoms split signals based on coupling constants .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 234.95) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous substituent positions in crystalline derivatives .
Q. What are the typical functional group transformations for this compound?
Methodological Answer:
- Oxidation : Converts the aldehyde to 4-bromo-2,5-difluorobenzoic acid using KMnO4 or CrO3 under acidic conditions .
- Reduction : Sodium borohydride reduces the aldehyde to 4-bromo-2,5-difluorobenzyl alcohol, preserving bromine and fluorine substituents .
- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in substitution reactions .
- Temperature Control : Maintaining 0°C during diazotization minimizes byproduct formation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the aldehyde from polar impurities .
Q. What structural features dictate its biological activity in SAR studies?
Methodological Answer:
- Substituent Position : The meta-bromo and para-amino groups enhance antimicrobial activity by increasing electrophilicity and hydrogen-bonding potential .
- Fluorine Effects : Fluorine atoms at positions 2 and 5 improve metabolic stability and membrane permeability, as seen in analogs with >90% similarity indices .
- Comparative Analysis : Derivatives lacking the amino group show 30–50% reduced activity in E. coli inhibition assays .
Q. How do electronic effects of bromine and fluorine influence reactivity?
Methodological Answer:
- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para-position relative to the aldehyde .
- Fluorine : Ortho/para-directing but deactivating, reducing ring electron density and slowing unwanted side reactions (e.g., polymerization) .
- Mechanistic Insight : DFT calculations reveal that fluorine’s electronegativity stabilizes transition states in nucleophilic additions .
Q. How to resolve contradictions in spectral data for derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiates overlapping signals in crowded aromatic regions .
- Isotopic Labeling : 13C-labeled analogs clarify carbon environments in complex mixtures .
- Computational Validation : Gaussian-based simulations predict 19F NMR shifts, aiding assignment in fluorinated analogs .
Q. What are its emerging applications in materials science?
Methodological Answer:
- Fluorescent Probes : The aldehyde forms Schiff bases with amines, creating pH-sensitive probes for live-cell imaging .
- Polymer Precursors : Copolymerization with diols yields fluorinated polyesters with enhanced thermal stability (Tg > 150°C) .
- Liquid Crystals : Derivatives with elongated alkyl chains exhibit nematic phases at room temperature, useful in display technologies .
Q. Data Contradiction Analysis
Q. Why do similar compounds show divergent biological activities despite structural similarity?
Methodological Answer:
- Steric Effects : Bulkier substituents (e.g., 4-bromo-2,6-difluoro analogs) hinder target binding, reducing potency by >40% .
- Solubility Differences : LogP values vary significantly; derivatives with logP >3 exhibit poor aqueous solubility, limiting bioavailability .
- Metabolic Stability : Fluorine placement affects CYP450 enzyme interactions, as shown in hepatocyte clearance assays .
Q. How to address discrepancies in reaction yields reported across studies?
Methodological Answer:
- Reagent Purity : Hypophosphorous acid purity (>98%) is critical for efficient diazotization; lower grades produce nitroso byproducts .
- Atmospheric Control : Oxygen-free environments (N2/Ar) prevent aldehyde oxidation during reflux .
- Scale-Dependent Effects : Micromolar vs. millimolar scales alter heat dissipation, impacting exothermic reaction outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key properties and applications of 4-Amino-3-bromo-2,5-difluorobenzaldehyde with two closely related compounds:
Structural and Electronic Effects
- Amino Group Influence: The NH₂ group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at positions ortho/para to the amino group. This contrasts with the electron-withdrawing Br and F groups in analogs, which deactivate the ring .
- Halogen Effects : Bromine (Br) provides a leaving group for nucleophilic substitution, while fluorine (F) enhances thermal stability and lipophilicity, critical in drug design.
Research Findings and Data
Reactivity in Cross-Coupling Reactions
Compound | Suzuki Coupling Yield (%) | Buchwald-Hartwig Amination Yield (%) |
---|---|---|
This compound | 78 (Pd catalysis) | 85 (NH₂ as directing group) |
3-Bromo-2,5-difluorobenzaldehyde | 92 | N/A (no amino group) |
The amino group facilitates Buchwald-Hartwig amination but may reduce Suzuki coupling efficiency due to competing coordination.
Physical Properties
Compound | Melting Point (°C) | Solubility (Polar Solvents) |
---|---|---|
This compound | 145–148 | High (DMSO, methanol) |
3-Bromo-2,5-difluorobenzaldehyde | 102–105 | Moderate (THF, acetone) |
The amino group significantly enhances solubility in polar solvents, advantageous in solution-phase synthesis.
Preparation Methods
Primary Synthetic Route: Diazotization-Hydrolysis of 4-Amino-3-bromo-2,5-difluorobenzonitrile
Reaction Overview
The most well-documented method involves the conversion of 4-amino-3-bromo-2,5-difluorobenzonitrile to the target aldehyde via a diazotization-hydrolysis sequence . This two-step process leverages nitrile hydrolysis under controlled acidic conditions.
Reagents and Conditions
-
Starting material : 4-Amino-3-bromo-2,5-difluorobenzonitrile
-
Reagents : Hypophosphorous acid (H₃PO₂), glacial acetic acid (CH₃COOH), sodium nitrite (NaNO₂)
-
Solvent : Water (H₂O)
-
Temperature : 0–20°C
Procedure
-
Diazotization : The amino group is diazotized using NaNO₂ in a chilled acidic medium (0°C).
-
Hydrolysis : The diazonium intermediate undergoes hydrolysis, converting the nitrile (-CN) to an aldehyde (-CHO).
-
Workup : Extraction with methylene chloride (CH₂Cl₂) and purification yield the final product .
Key Observations
-
Temperature control is critical to avoid side reactions, such as dimerization or over-oxidation.
-
Hypophosphorous acid acts as a reducing agent, stabilizing the reaction intermediate .
-
The method, patented by Pfizer, achieves high purity but lacks disclosed yield data .
Mechanistic Insights
The reaction proceeds via:
-
Diazonium salt formation :
R-NH2+NaNO2+H+→R-N2++H2O -
Nitrile hydrolysis :
R-CN+2H2O→R-CHO+NH3
The acidic environment facilitates protonation of the nitrile, enabling nucleophilic attack by water .
Alternative Approaches and Comparative Analysis
Adaptability to Target Compound
-
Introducing bromo and amino groups would require additional steps, such as electrophilic bromination and nitro reduction.
-
Challenges include regioselectivity and maintaining functional group compatibility .
Azide Reduction Pathway
A patent (US10047037) describes synthesizing 2-amino-3,4-difluorobenzaldehyde via azide intermediates :
-
Protection of the aldehyde as a 1,3-dioxolane.
-
Azide introduction and reduction to an amine.
Experimental Optimization and Challenges
Critical Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–15°C | Prevents diazonium decomposition |
NaNO₂ stoichiometry | 1.0–1.2 equivalents | Minimizes nitrosation byproducts |
Reaction time | 1 hour | Balances completion vs. side reactions |
Industrial and Pharmaceutical Relevance
4-Amino-3-bromo-2,5-difluorobenzaldehyde is a key intermediate in Pfizer’s synthesis of 5-lipoxygenase inhibitors (e.g., pyrazole derivatives) . These inhibitors target inflammatory pathways, underscoring the compound’s value in drug discovery .
Properties
CAS No. |
112279-63-7 |
---|---|
Molecular Formula |
C7H4BrF2NO |
Molecular Weight |
236.01 g/mol |
IUPAC Name |
4-amino-3-bromo-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2 |
InChI Key |
OGOLSJPCDPNAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)Br)F)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.